Preuroporphyrinogen(8-)

Beschreibung

Context of Tetrapyrrole Biosynthesis

Tetrapyrroles are a class of chemical compounds characterized by four pyrrole (B145914) rings, which are five-atom rings containing four carbon atoms and one nitrogen atom. wikipedia.org These rings can be linked in a linear or cyclic fashion. wikipedia.org The extensive conjugated systems of tetrapyrroles cause them to absorb light and thus appear colored. wikipedia.orgrsc.org

Significance in Biological Systems: Heme, Chlorophyll, and Corrins

Tetrapyrroles are fundamental to numerous life-sustaining processes. researchgate.net Their diverse functions are largely determined by the specific macrocyclic structure and the central metal ion they chelate. rsc.org

Heme: This iron-containing porphyrin is the prosthetic group for hemoglobin, responsible for oxygen transport in the blood. researchgate.netnih.gov It also plays crucial roles in electron transport as part of cytochromes, cellular respiration, and enzymatic catalysis in proteins like cytochrome P450. nih.govencyclopedia.pub

Chlorophyll: Found in plants and photosynthetic bacteria, chlorophylls (B1240455) are magnesium-containing tetrapyrroles that are the primary pigments for capturing light energy during photosynthesis. researchgate.netsciencenet.cn

Corrins: These modified tetrapyrroles, which lack one of the methine bridges, are best known for containing a cobalt ion in vitamin B12 (cobalamin). wikipedia.orgnih.gov Vitamin B12 is essential for various enzymatic reactions, including those involved in methylation and rearrangement. nih.gov

| Tetrapyrrole | Central Metal Ion | Primary Function |

| Heme | Iron | Oxygen transport, electron transfer, catalysis researchgate.netnih.govencyclopedia.pub |

| Chlorophyll | Magnesium | Photosynthesis researchgate.netsciencenet.cn |

| Corrin (Vitamin B12) | Cobalt | Enzymatic reactions (e.g., methylation) wikipedia.orgnih.gov |

Overview of the Heme Biosynthesis Pathway

The biosynthesis of heme is a well-conserved, multi-step enzymatic process that occurs in most living organisms. frontierspecialtychemicals.complos.org The pathway involves enzymes located in both the mitochondria and the cytosol. pathway.md

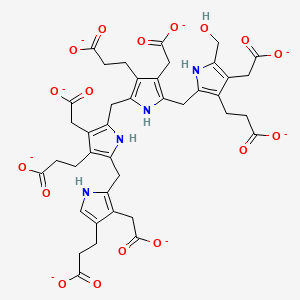

The process begins with the synthesis of 5-aminolevulinate (ALA). frontierspecialtychemicals.com Two molecules of ALA are then condensed to form the pyrrole, porphobilinogen (B132115) (PBG). frontierspecialtychemicals.comwikipedia.org Four molecules of PBG are subsequently polymerized in a stepwise manner by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane (B3061235) synthase) to form the linear tetrapyrrole, preuroporphyrinogen(8-) (hydroxymethylbilane). sciencenet.cnfrontierspecialtychemicals.com

This unstable intermediate is then rapidly cyclized by uroporphyrinogen III synthase, which inverts the final pyrrole ring to form uroporphyrinogen III. frontierspecialtychemicals.comebi.ac.uk Uroporphyrinogen III is the last common precursor for all biologically relevant tetrapyrroles. researchgate.net Subsequent enzymatic modifications, including decarboxylation and oxidation, lead to the formation of protoporphyrin IX. The pathway culminates with the insertion of ferrous iron into protoporphyrin IX by the enzyme ferrochelatase to produce heme. frontierspecialtychemicals.com

Historical Elucidation of the Pathway and Key Intermediates

The understanding of tetrapyrrole biosynthesis has been built upon decades of research, with key discoveries revealing the individual steps and intermediates of the pathway.

Discovery and Early Characterization of Porphobilinogen

In the 1930s, a chromogen that gave a positive reaction with Ehrlich's reagent was identified in the urine of patients with acute porphyria. physicalrules.com This substance was later named "porphobilinogen" in 1939. physicalrules.com Subsequent research established that porphobilinogen is a monopyrrole and a fundamental precursor for the synthesis of porphyrins like uro-, copro-, and protoporphyrin, and ultimately heme. physicalrules.comacs.org Porphobilinogen is formed from two molecules of 5-aminolevulinic acid by the enzyme ALA dehydratase. wikipedia.orghmdb.ca

Eigenschaften

CAS-Nummer |

73023-76-4 |

|---|---|

Molekularformel |

C40H46N4O17 |

Molekulargewicht |

854.8 g/mol |

IUPAC-Name |

3-[5-[[3-(2-carboxylatoethyl)-5-[[3-(2-carboxylatoethyl)-5-[[3-(2-carboxylatoethyl)-4-(carboxylatomethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxylatomethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxylatomethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxylatomethyl)-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/p-8 |

InChI-Schlüssel |

WDFJYRZCZIUBPR-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-] |

Kanonische SMILES |

C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

(hydroxymethyl)bilane hydroxymethylbilane preuroporphyrinogen |

Herkunft des Produkts |

United States |

Enzymatic Formation of Preuroporphyrinogen 8

Porphobilinogen (B132115) Deaminase (PBGD) / Hydroxymethylbilane (B3061235) Synthase (HMBS)

PBGD is a monomeric enzyme that orchestrates the sequential polymerization of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, preuroporphyrinogen(8-). proteopedia.orgresearchgate.netpnas.org This enzyme is highly conserved across various organisms, highlighting its fundamental role in metabolism. wikipedia.org In humans, the gene encoding this enzyme is the HMBS gene. wikipedia.org

The formation of preuroporphyrinogen(8-) proceeds through a series of stable enzyme-substrate intermediates. proteopedia.orgnih.gov These intermediates, denoted as ES, ES₂, ES₃, and ES₄, represent the enzyme covalently bound to one, two, three, and four substrate-derived pyrrole (B145914) units, respectively. nih.govuib.nonih.gov The initial holoenzyme (E) contains the dipyrromethane cofactor. The sequential addition of four porphobilinogen (S) molecules leads to the formation of these intermediates. researchgate.netnih.gov The final product, hydroxymethylbilane, is released from the ES₄ intermediate via hydrolysis. wikipedia.orgresearchgate.net The ability to form these stable complexes is a unique feature of PBGD. proteopedia.org

| Intermediate | Description |

| E | Holoenzyme with dipyrromethane cofactor. researchgate.netnih.gov |

| ES | Enzyme bound to one porphobilinogen molecule. nih.govuib.nonih.gov |

| ES₂ | Enzyme bound to two porphobilinogen molecules. nih.govuib.nonih.gov |

| ES₃ | Enzyme bound to three porphobilinogen molecules. nih.govuib.nonih.gov |

| ES₄ | Enzyme bound to four porphobilinogen molecules, forming a hexapyrrole chain with the cofactor. researchgate.net |

A unique feature of PBGD is its dipyrromethane (DPM) cofactor, which is covalently attached to a conserved cysteine residue (Cys261 in human PBGD) via a thioether bond. plos.orgnih.govucl.ac.uk This cofactor, composed of two porphobilinogen units, acts as a primer or anchor for the assembly of the growing polypyrrole chain. plos.orgnih.govbbk.ac.uk The DPM cofactor is situated in a cleft between two of the enzyme's domains. wikipedia.orgbbk.ac.uk Several positively charged arginine residues within the active site are crucial for stabilizing the carboxylate groups of both the cofactor and the incoming substrate molecules. wikipedia.orgnih.gov The assembly of this cofactor is a critical prerequisite for the enzyme's catalytic activity. nih.gov

The process of pyrrole chain elongation involves significant conformational changes within the enzyme. plos.orgnih.gov As each porphobilinogen molecule is added, the enzyme's domains move to accommodate the growing chain. plos.org Molecular dynamics simulations have shown that the active site loop and the cofactor turn region of the enzyme are flexible and play a key role in creating space for the elongating polypyrrole. plos.orgpnas.orgpnas.org The final hexapyrrole chain, formed from the DPM cofactor and four substrate molecules, is ultimately cleaved by hydrolysis to release the tetrapyrrole product, preuroporphyrinogen(8-). wikipedia.orgresearchgate.net The enzyme then returns to its initial state, ready for another catalytic cycle. plos.org

The three-dimensional structure of PBGD, which has been determined through X-ray crystallography, provides significant insights into its catalytic mechanism. wikipedia.orgnih.govbbk.ac.uk The enzyme is composed of three domains, with the active site located in a cleft between domains 1 and 2. wikipedia.orgbbk.ac.uk

X-ray crystallography studies of PBGD from various organisms, including E. coli and humans, have been instrumental in elucidating its structure and function. rcsb.orgbbk.ac.ukrcsb.org These studies have revealed the three-domain architecture of the enzyme and the precise location of the dipyrromethane cofactor within the active site cleft. wikipedia.orgbbk.ac.uk The structures show that the active site is lined with several conserved, positively charged arginine residues that interact with the negatively charged carboxylate side chains of the substrate and the growing pyrrole chain. wikipedia.orgbbk.ac.uk A critical aspartate residue (Asp84 in E. coli, Asp99 in humans) has been identified as playing a key catalytic role. nih.govbbk.ac.ukresearchgate.net Crystal structures of the enzyme in complex with substrate analogs and as reaction intermediates have provided a more detailed picture of the binding of individual substrate molecules and the conformational changes that occur during the catalytic cycle. portlandpress.comresearchgate.net

| PDB ID | Organism | Resolution (Å) | Description |

| 3ECR | Homo sapiens | 2.2 | Structure of human porphobilinogen deaminase. rcsb.org |

| 3EQ1 | Homo sapiens | 2.8 | Crystal structure of the R167Q mutant of human porphobilinogen deaminase. rcsb.org |

| 4MLV | Bacillus megaterium | Not specified | Crystal structure of porphobilinogen deaminase from Bacillus megaterium. pdbj.org |

| PDB entry 1ah5 | Escherichia coli | Not specified | Crystal structure of the active form of E. coli HMBS. researchgate.net |

Structural Basis of Catalysis

Conformational Changes during Polymerization

The enzymatic synthesis of preuroporphyrinogen(8-) by porphobilinogen deaminase (PBGD), also called hydroxymethylbilane synthase (HMBS), involves a remarkable series of conformational adjustments to accommodate the elongating polypyrrole chain. plos.orgpnas.org The enzyme, which is organized into three domains, utilizes a dipyrromethane (DPM) cofactor covalently bound to a cysteine residue as a primer for the sequential polymerization of four porphobilinogen (PBG) molecules. plos.orgoup.com

The flexible active site loop plays a crucial role in modulating these structural changes. plos.org Evidence suggests that the enzyme becomes more susceptible to chemical modification as the reaction proceeds, indicating that conformational changes expose certain residues. core.ac.uk For instance, in E. coli PBGD, a cysteine residue located in a cleft between domains 2 and 3 becomes more exposed during catalysis. core.ac.uk These dynamic adjustments are essential for the proper positioning of each incoming substrate molecule and for the eventual release of the final product, hydroxymethylbilane. plos.orgcore.ac.uk After the hydrolysis and exit of the hydroxymethylbilane, the enzyme structure relaxes back to its initial conformation, ready for a new catalytic cycle. plos.org

Kinetic Characterization of PBGD Activity

The catalytic efficiency of porphobilinogen deaminase (PBGD) has been characterized through kinetic studies, revealing key parameters that govern its activity. The enzyme catalyzes the head-to-tail condensation of four porphobilinogen (PBG) molecules to form hydroxymethylbilane. pnas.orguniprot.org The reaction mechanism involves the formation of several stable enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄) as the polypyrrole chain elongates. nih.gov

Kinetic parameters for human PBGD have been determined under various conditions. The Michaelis constant (Kₘ) for the substrate PBG typically falls within the micromolar range, indicating a high affinity of the enzyme for its substrate. The maximal velocity (Vₘₐₓ) reflects the enzyme's turnover rate. The enzyme exhibits high thermal stability, with a half-denaturation temperature of about 74°C, and an optimal pH of 8.2. uniprot.org

Enzyme kinetic studies using PBG derivatives have also provided insights into the reaction mechanism. For example, 2-iodoporphobilinogen has been shown to be a noncompetitive inhibitor of human PBGD. nih.govresearchgate.net

Table 1: Kinetic Parameters of Human Porphobilinogen Deaminase (PBGD)

| Parameter | Value | Substrate | pH | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|---|---|

| Kₘ | 15.3 µM | Porphobilinogen | 8.0 | 37 | uniprot.org | |

| Kₘ | 48 µM | Porphobilinogen | - | - | uniprot.org | |

| Kₘ | 48.4 µM | Porphobilinogen | - | - | uniprot.org | |

| Vₘₐₓ | 1261 nmol/h/mg | - | - | 37 | uniprot.org |

This table is interactive. Click on the headers to sort the data.

Mutational Analysis and Functional Consequences within PBGD

Mutations in the gene encoding porphobilinogen deaminase (PBGD) are the underlying cause of acute intermittent porphyria (AIP), an autosomal dominant metabolic disorder. nih.govcas.cz Over 400 different mutations have been identified, including missense, nonsense, frameshift, and splicing mutations, highlighting the genetic heterogeneity of this disease. scispace.comnih.govoup.com These mutations lead to a partial deficiency of PBGD activity, which can result in the accumulation of neurotoxic porphyrin precursors, porphobilinogen (PBG) and δ-aminolevulinic acid (ALA). scispace.comnih.gov

The functional consequences of these mutations are varied. They can affect the enzyme's catalytic activity, its stability, or both. nih.gov Mutational analyses have been crucial in understanding the structure-function relationship of the enzyme and the molecular basis of AIP. nih.gov

For example, certain mutations directly impact catalysis. The R167W mutant exhibits a high Kₘ for PBG and a low Vₘₐₓ, resulting in slower polypyrrole elongation. nih.govnih.gov The R173W mutant is even more severe, with almost no catalytic activity and an inability to form the ES₃ intermediate, effectively halting the polymerization process. nih.gov Crystallographic studies of the R173W mutant have revealed significant rearrangements of the loops around the active site, explaining its deleterious effect. nih.gov Other mutations, such as those affecting residues like arginine-173, have been shown to be crucial for stabilizing the enzyme structure and ensuring proper interaction with the substrate. nih.gov

In silico analyses and in vitro expression studies have been used to create hyperfunctional PBGD variants. For instance, the I291M and N340S substitutions were found to have a synergistic interaction that improves the kinetic stability of the enzyme. oup.com

Table 2: Selected PBGD Mutations and their Functional Consequences

| Mutation | Location | Functional Consequence | Phenotype Association | Reference |

|---|---|---|---|---|

| R116W | Domain 1 | Reduced catalytic activity | AIP | nih.gov |

| K132N | Domain 1 | Reduced thermal stability | AIP | nih.gov |

| R167W | Active Site | High Kₘ, low Vₘₐₓ, slower polypyrrole elongation | Severe AIP | nih.govnih.gov |

| R173W | Active Site | Catalytically deleterious, inhibits formation of ES₃ intermediate | Severe AIP | nih.govnih.gov |

| W198X | Domain 2 | Truncated, non-functional protein (Nonsense mutation) | AIP (Founder effect in Sweden) | nih.gov |

| V215E | Domain 2 | Reduced thermal stability | AIP | nih.gov |

This table is interactive. Click on the headers to sort the data.

Enzymatic Conversion of Preuroporphyrinogen 8 to Uroporphyrinogen Iii

Uroporphyrinogen III Synthase (UROS)

Uroporphyrinogen III Synthase (UROS), encoded by the UROS gene, is the fourth enzyme in the heme biosynthesis pathway. nih.govmedlineplus.govmedlineplus.gov It functions as a monomer and is located in the cytosol, where it catalyzes the conversion of the linear HMB into the asymmetric, cyclic Uroporphyrinogen III. nih.govnih.govnih.gov The enzyme is essential for life, and its deficiency in humans leads to a rare genetic disorder known as congenital erythropoietic porphyria. nih.govoup.com

Structurally, UROS is characterized by two α/β domains that are linked by a β-ladder. researchgate.netwikipedia.orgebi.ac.uk The active site of the enzyme is situated in the cleft between these two domains. researchgate.netwikipedia.orgebi.ac.uk This structural arrangement is believed to accommodate the flexible substrate and facilitate the complex rearrangement and cyclization reaction. nih.govresearchgate.net

| Property | Value | Source |

| EC Number | 4.2.1.75 | nih.govuniprot.org |

| Location | Cytosol | nih.govnih.gov |

| Structure | Monomer with two α/β domains | nih.govresearchgate.netwikipedia.orgebi.ac.uk |

| Substrate | Preuroporphyrinogen(8-) (Hydroxymethylbilane) | uniprot.orgnih.govportlandpress.com |

| Product | Uroporphyrinogen III | uniprot.org |

| Optimal pH | ~7.4-8.2 | uniprot.orgnih.govportlandpress.com |

| Kₘ for HMB | 5-20 µM | nih.govportlandpress.com |

UROS catalyzes a remarkable intramolecular reaction that involves both the cyclization of the linear Preuroporphyrinogen(8-) and the inversion of its fourth pyrrole (B145914) ring (ring D). uniprot.orgresearchgate.netwikipedia.orgasm.org This process transforms the symmetrical linear precursor into the asymmetrical Uroporphyrinogen III macrocycle. nih.govasm.org The reaction involves the elimination of a water molecule as the bond is formed between the end of the linear molecule and its beginning, creating the large ring structure. wikipedia.orgebi.ac.uk

In the absence of UROS, Preuroporphyrinogen(8-) can spontaneously cyclize to form Uroporphyrinogen I, a symmetrical isomer that is not physiologically useful. nih.govasm.orgutah.edu The key role of UROS is to ensure the correct, asymmetrical cyclization to produce the III isomer, which is the universal precursor for all biologically relevant tetrapyrroles. nih.govasm.orgebi.ac.uk

The most widely accepted mechanism for the UROS-catalyzed reaction is the spiro-mechanism. nih.govresearchgate.netasm.org This hypothesis, first proposed by Mathewson and Corwin, involves the formation of a highly unstable spirocyclic intermediate. researchgate.netasm.org Evidence supporting this mechanism includes strong competitive inhibition of the enzyme by a stable spirolactam analog of the proposed intermediate. nih.govebi.ac.uk

The reaction is initiated by the loss of the hydroxyl group from the terminal hydroxymethyl group of Preuroporphyrinogen(8-). nih.govresearchgate.net This generates a carbocation that then performs an electrophilic attack on the C-16 position of the D ring, forming a covalent bond and creating the spiro intermediate. nih.govnih.govebi.ac.uk This initial cyclization is followed by the cleavage of the bond between the C-15 methylene (B1212753) bridge and ring D. researchgate.netebi.ac.uk

Following the initial bond formation and cleavage, a series of intramolecular rearrangements occur. researchgate.net The breaking of the C-15-ring D bond generates an azafulvene intermediate in ring C. researchgate.net This allows for the now-inverted ring D to react with the methylene carbon that was originally attached to it, leading to the final ring closure and formation of the Uroporphyrinogen III macrocycle. nih.govresearchgate.net

The defining characteristic of the UROS-catalyzed reaction is its high stereochemical specificity. nih.govnih.govnih.gov The enzyme ensures the precise inversion of the D ring, a feature that is essential for the biological function of the resulting tetrapyrroles. nih.govasm.org

| Feature | Uroporphyrinogen I | Uroporphyrinogen III | Source |

| Formation | Spontaneous, non-enzymatic cyclization of Preuroporphyrinogen(8-) | Enzymatic cyclization of Preuroporphyrinogen(8-) by UROS | nih.govasm.orgwikipedia.org |

| Side Chain Arrangement | Symmetrical (AP-AP-AP-AP) | Asymmetrical (AP-AP-AP-PA) | wikipedia.orgwikipedia.org |

| Biological Role | Not a precursor for heme; accumulation is pathological | Essential precursor for heme, chlorophyll, and vitamin B12 | wikipedia.orgnih.govwikipedia.org |

Stereochemical Specificity of UROS

Non-Enzymatic Formation of Uroporphyrinogen I

In the absence of functional uroporphyrinogen III synthase, preuroporphyrinogen(8-) undergoes a spontaneous, non-enzymatic cyclization to form uroporphyrinogen I. wikipedia.orgnih.govfrontierspecialtychemicals.com This process occurs much more slowly than the enzymatic conversion to uroporphyrinogen III. karger.comnih.gov The key difference between the two isomers lies in the arrangement of their acetic acid ("A") and propionic acid ("P") side chains. wikipedia.org In uroporphyrinogen I, the side chains are arranged in a symmetric AP-AP-AP-AP sequence around the macrocycle. wikipedia.org In contrast, the enzymatic action of UROS results in an asymmetric AP-AP-AP-PA arrangement in uroporphyrinogen III. wikipedia.org

Uroporphyrinogen I is not a substrate for the subsequent enzymes in the heme biosynthetic pathway, making it a metabolic dead-end. researchgate.netcellmolbiol.org Its accumulation, along with its derivative coproporphyrinogen I, is a hallmark of the genetic disorder congenital erythropoietic porphyria (CEP), which is caused by a deficiency in UROS activity. researchgate.netcellmolbiol.org

Enzyme Kinetics and Substrate Specificity for UROS

Uroporphyrinogen III synthase is a monomeric enzyme with a molecular weight of approximately 29,500 to 30,000 Daltons. nih.gov The enzyme exhibits a pH optimum of around 7.4-8.3. nih.govmcmaster.ca

Kinetic studies have been conducted to determine the enzyme's affinity for its substrate, preuroporphyrinogen(8-). The Michaelis-Menten constant (KM), which reflects the substrate concentration at which the reaction rate is half of its maximum, has been reported to be in the micromolar range. For instance, the KM for human erythrocyte UROS has been determined to be between 5 and 20 µM. nih.gov Another study on Bacillus subtilis UROS reported a KM of 330 ± 30 nM for hydroxymethylbilane (B3061235). mcmaster.ca Wild-type human UROIIIS follows a standard Michaelis-Menten kinetic model. oup.com

UROS demonstrates a high degree of substrate specificity for the linear tetrapyrrole, preuroporphyrinogen(8-). nih.gov The enzyme's active site is located in a cleft between its two domains and is lined with specific residues that are crucial for binding the substrate and catalyzing the complex rearrangement. wikipedia.orgnih.govnih.gov NMR studies have helped to map the active site by observing the changes in the enzyme's structure upon binding with inhibitors. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant Uroporphyrinogen III Synthase (UROIIIS)

| Variant | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Ki (µM) |

|---|---|---|---|---|

| WT | 1.9 ± 0.3 | 24.3 ± 0.9 | (1.3 ± 0.2) x 10⁷ | n.a. |

| C73R | 1.1 ± 0.1 | 1.0 ± 0.1 | (9 ± 1) x 10⁵ | 110 ± 20 |

| A69E/C73R | 1.8 ± 0.2 | 22 ± 1 | (1.2 ± 0.2) x 10⁷ | 150 ± 20 |

| L43D/C73R | 1.2 ± 0.2 | 1.8 ± 0.1 | (1.5 ± 0.3) x 10⁶ | 170 ± 30 |

Data sourced from a study on engineered UROIIIS variants. oup.comresearchgate.netresearchgate.net Note: KM is the Michaelis constant, kcat is the catalytic rate, and Ki is the inhibition constant. "n.a." indicates not applicable. The data for mutant enzymes were fitted to a Michaelis-Menten model with substrate inhibition. oup.com

Mutational Analysis of UROS and Its Impact on Activity

Mutations in the UROS gene can lead to the production of a dysfunctional or unstable enzyme, resulting in the rare autosomal recessive disorder congenital erythropoietic porphyria (CEP), also known as Günther's disease. cellmolbiol.orgoup.comporphyriafoundation.org To date, over 35 mutations in the UROS gene have been identified as causes of CEP. medlineplus.gov

These mutations can be of various types, including missense mutations that change a single amino acid, nonsense mutations that create a premature stop codon, and splicing defects. cellmolbiol.org The severity of the disease often correlates with the residual activity of the mutated UROS enzyme. jci.org

One of the most common and severe mutations is the C73R missense mutation, where cysteine at position 73 is replaced by arginine. medlineplus.govacs.org This mutation is found in about one-third of CEP patients and leads to a significant reduction in both enzyme activity and stability. medlineplus.govoup.comoup.com Studies have shown that the C73R mutation dramatically accelerates the degradation of the UROIIIS protein. oup.com Other mutations, such as those affecting the erythroid-specific promoter region of the UROS gene, can also lead to reduced enzyme production and cause CEP. jci.org

Mutational analyses have provided valuable insights into the structure-function relationship of UROS. For example, studies on various missense mutants have shown that many of the mutations that significantly decrease activity are located in residues associated with substrate binding. acs.org Furthermore, research has demonstrated that some mutations, like C73R, destabilize the protein by affecting the hinge region between the two domains of the enzyme. oup.com This understanding is crucial for developing potential therapeutic strategies, such as the use of molecular chaperones to stabilize the mutated enzyme. oup.com

Advanced Methodologies for Research on Preuroporphyrinogen 8 and Its Enzymes

Spectroscopic Techniques in Elucidating Reaction Mechanisms

Spectroscopic methods are pivotal in exploring the dynamic processes of enzyme catalysis, offering insights into transient intermediates and conformational changes that are essential for function.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in identifying and characterizing transient intermediates in the enzymatic conversion of porphobilinogen (B132115) to uroporphyrinogens. rsc.orgscispace.com Early studies using ¹³C NMR provided direct evidence for the existence of a transient, free intermediate, termed pre-uroporphyrinogen, which is produced by porphobilinogen deaminase. rsc.orgscispace.com This linear tetrapyrrole, also known as hydroxymethylbilane (B3061235), serves as the substrate for uroporphyrinogen III synthase. nih.govbrandeis.edu

Further NMR-based investigations have been critical in mapping the active site of human uroporphyrinogen III synthase. nih.gov By titrating the enzyme with competitive inhibitors and observing the chemical shift perturbations in the protein's NMR spectra, researchers have been able to identify the specific amino acid residues that line the active site cleft. nih.gov These experimental findings, supported by in silico docking models, have provided a detailed three-dimensional view of the enzyme-inhibitor complex. nih.gov The use of high-frequency NMR instruments (e.g., 800 MHz) has enabled the near-complete assignment of backbone and side-chain resonances of URO-synthase, a prerequisite for detailed structural and dynamic studies. nih.gov

The chemical shifts of protons attached to nitrogen atoms in porphyrin-related structures, including intermediates like preuroporphyrinogen, are particularly sensitive to their chemical environment and can span a very wide range, providing valuable structural information. researchgate.netmdpi.com The analysis of these shifts, along with coupling constants and temperature-dependent changes, offers insights into hydrogen bonding and tautomerism within the molecule. researchgate.net

Table 1: Key NMR Studies on Preuroporphyrinogen and Related Enzymes

| Study Focus | Technique | Key Findings | Reference |

|---|---|---|---|

| Intermediate Identification | ¹³C NMR | First direct evidence of pre-uroporphyrinogen as a free intermediate. | rsc.orgscispace.com |

| Active Site Mapping | ¹H, ¹⁵N, ¹³C NMR | Identification of active site residues in human URO-synthase through inhibitor titration. | nih.gov |

| Intermediate Structure | ¹³C, ¹⁵N NMR | Elucidation of the hydroxymethylbilane structure of preuroporphyrinogen. | brandeis.eduresearchgate.net |

| Enzyme-Inhibitor Complex | NMR & In Silico Docking | 3D model of URO-synthase with competitive inhibitors. | nih.gov |

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure and conformational stability of enzymes involved in preuroporphyrinogen metabolism. CD spectra in the far-UV region (around 208 and 222 nm) provide information about the protein's alpha-helical and beta-sheet content. nih.gov

CD has also been instrumental in monitoring the reconstitution of the active holoenzyme of porphobilinogen deaminase from its apoenzyme form upon binding of its cofactor. acs.org Significant differences in the CD spectra between the apo- and holo-forms allowed researchers to follow the reconstitution process in real-time, revealing that the cofactor is generated more rapidly from preuroporphyrinogen than from porphobilinogen. acs.org The stability of the enzyme, as probed by CD, is enhanced upon cofactor binding, rendering the protein less susceptible to heat denaturation and proteolysis. acs.org

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput technique used to assess the thermal stability of proteins. nih.govharvard.edu It monitors the change in fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds upon heating. nih.govharvard.edu The temperature at which half of the protein is denatured is known as the melting temperature (Tm), a key indicator of stability.

DSF has been employed to study the stability of hydroxymethylbilane synthase (HMBS) and its mutants. nih.gov These studies have revealed that while the binding of the dipyrromethane cofactor increases the thermostability of the enzyme, the subsequent elongation of the pyrrole (B145914) chain leads to a decrease in thermal stability. nih.gov This suggests a loosening of the enzyme's structure is necessary to release the final product, preuroporphyrinogen. nih.gov DSF has also been used to screen for stabilizing compounds that could act as pharmacological chaperones for unstable enzyme variants, offering a potential therapeutic strategy. researchgate.net

The technique is sensitive enough to detect stability changes caused by single point mutations, providing a valuable tool for understanding the molecular basis of diseases like acute intermittent porphyria. nih.govnih.gov

Circular Dichroism (CD) for Conformational Stability Analysis

Structural Biology Approaches

Structural biology provides a static yet detailed three-dimensional picture of enzymes and their complexes, which is essential for understanding their function at an atomic level.

X-ray crystallography has been instrumental in determining the three-dimensional structures of the enzymes that synthesize and utilize preuroporphyrinogen. The crystal structure of human uroporphyrinogen III synthase (U3S), solved at high resolution, reveals a protein composed of two α/β domains connected by a flexible linker. nih.govnih.govresearchgate.net The active site is located in the cleft between these two domains. nih.govnih.govresearchgate.net

The crystallization of U3S from different organisms, such as Thermus thermophilus, has provided multiple snapshots of the enzyme in both apo (unbound) and product-bound (with uroporphyrinogen III) states. rcsb.orgnih.gov These structures demonstrate a significant conformational flexibility, with the two domains showing a "closed" conformation in the product complex. rcsb.orgnih.gov This domain movement is thought to be crucial for the catalytic cycle, allowing the enzyme to close around the substrate. nih.govnih.gov

Furthermore, the crystal structures of porphobilinogen deaminase, the enzyme that produces preuroporphyrinogen, have been solved in complex with its cofactor and intermediate substrates. nih.gov These structures provide insights into how the enzyme polymerizes four molecules of porphobilinogen to form the linear tetrapyrrole. They suggest a mechanism where a flexible loop slides over the active site cavity as the product chain grows. nih.gov

Table 2: Crystallographic Data for Uroporphyrinogen III Synthase (U3S)

| Organism | PDB Code | Resolution (Å) | State | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Human | 1JR2 | 1.85 | Apo | Two α/β domains connected by a β-ladder; flexible interdomain region. | nih.govnih.govresearchgate.net |

| Thermus thermophilus | 3D8N | 1.90 | Product Complex | "Closed" conformation with product bound between domains. | rcsb.org |

| Thermus thermophilus | 1WD7 | 1.60 | Apo | High-resolution structure revealing conserved fold. | pdbj.org |

SAXS studies on human porphobilinogen deaminase have complemented crystallographic data by providing insights into the enzyme's solution behavior during catalysis. nih.gov These experiments have helped to propose a model for the reaction progression that involves fewer large-scale structural rearrangements than previously thought. nih.gov SAXS can be used to assess changes in the protein's compactness and flexibility upon substrate binding or during the formation of enzyme-intermediate complexes. nih.gov By combining SAXS with crystallographic and NMR data, a more complete and dynamic picture of how these enzymes function can be constructed.

X-ray Crystallography of Key Enzymes and Enzyme-Intermediate Complexes

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the intricacies of preuroporphyrinogen(8-) and the enzymes that metabolize it, particularly uroporphyrinogen III synthase (UroS). These methods provide insights at an atomic level, complementing experimental data to elucidate reaction mechanisms, substrate interactions, and protein dynamics.

Simulation of Enzymatic Reaction Mechanisms

The conversion of the linear tetrapyrrole hydroxymethylbilane (HMB), also known as preuroporphyrinogen, into the cyclic uroporphyrinogen III is a fascinating enzymatic process involving an intramolecular rearrangement. Computational studies have been crucial in understanding this complex transformation. The favored mechanism, known as the spiro-mechanism, was first proposed by Mathewson and Corwin and has been supported by computational models. nih.govresearchgate.net This mechanism involves the formation of a spirocyclic pyrrolenine intermediate. researchgate.netacs.orgebi.ac.uk

The reaction is thought to proceed via the following steps:

Loss of a hydroxyl group from the HMB substrate to form an azafulvene intermediate. researchgate.netnih.gov

This intermediate then forms a spiro-intermediate through the creation of a bond between the C-1 and C-16 positions of the substrate. researchgate.net

The bond between the C-15 methylene (B1212753) and ring D is broken, generating a second azafulvene intermediate in ring C. researchgate.netebi.ac.uk

This allows for reaction with the free alpha position on ring D, leading to the formation of the type III isomer of uroporphyrinogen. researchgate.net

Density functional theory (DFT) studies have been employed to compare the proposed spiro-mechanism with other potential mechanisms, such as a sigmatropic shift. These computational analyses have suggested that the spiro-mechanism is the more favorable pathway, effectively ruling out the sigmatropic shift mechanism. acs.org The enzyme is believed to bind HMB in a specific conformation that prevents the thermodynamically favored, but biologically incorrect, formation of uroporphyrinogen I. acs.org

Prediction of Enzyme-Substrate Interactions

Molecular modeling has been instrumental in predicting how preuroporphyrinogen and its precursor, HMB, interact with the active site of UroS. nih.gov The enzyme is a monomer composed of two α/β domains connected by a β-ladder, with the active site located in a large cleft between them. embopress.orgrcsb.org

Key findings from these predictive studies include:

Binding Pocket: The binding pocket for HMB and the product, uroporphyrinogen III, is situated between the two lobes of the enzyme. essex.ac.uk

Hydrogen Bonding: The product, uroporphyrinogen III, is held in place by a network of hydrogen bonds between its side-chain carboxylates and the main-chain amides of the protein. nih.govrcsb.org

Domain Interactions: The interactions between the A and B ring carboxylate side chains of the product with both domains of UroS appear to dictate the closed conformation of the enzyme and are likely maintained during catalysis. nih.govrcsb.org

Conserved Residues: While several residues in the active site cleft are highly conserved, mutagenesis studies have shown that no single residue with a titratable side chain is absolutely essential for catalysis, suggesting the enzyme does not rely on acid/base catalysis. embopress.org Instead, it is proposed that these residues may function as hydrogen bond donors and acceptors for the substrate's carboxylate side chains or pyrrole nitrogens. ebi.ac.uk Molecular modeling of rat UroS suggested that the hydroxyl group of Tyr168's side chain is within hydrogen bonding distance of the acetate (B1210297) side chain of the D ring. nih.gov

Machine Learning Approaches: More recent computational approaches utilize machine learning and deep learning models to predict enzyme-substrate interactions with high accuracy. nih.govmdpi.comsciety.org These models can learn from vast datasets of enzymatic reactions and protein sequences to predict the likelihood of a molecule being a substrate for a particular enzyme. nih.govbiorxiv.org

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic nature of UroS and its conformational changes upon substrate binding and catalysis. essex.ac.uk These simulations have revealed significant flexibility in the enzyme, particularly in the relative orientation of its two domains. nih.govrcsb.org

MD simulations have been used to:

Analyze Domain Motion: Compare the interdomain flexibility of the wild-type enzyme with engineered variants, showing that the native structure restricts interdomain motion in the ligand-free form, which may facilitate the domain closure necessary for catalysis. nih.govszialab.org

Investigate Mutant Effects: Study the structural basis of mutations that cause congenital erythropoietic porphyria (CEP). For example, simulations of the C73R mutant, a common mutation in CEP, revealed that the mutation alters the interaction with the hinge region connecting the two domains, affecting protein stability and inter-domain closure. oup.comoup.com

Model Mutant Structures: Predict structural changes resulting from disease-causing missense mutations. These simulations have identified alterations such as the creation of new contacts, loss of existing interactions, and steric hindrance, which can explain the deleterious effects of these mutations on protein folding and stability. oup.com

Guide Enzyme Engineering: Model the effects of potential stabilizing mutations. For instance, simulations were used to guide the introduction of a negatively charged residue to counteract the destabilizing effect of the C73R mutation, which successfully restored catalytic activity. oup.com

Biochemical Assays for Enzyme Activity and Intermediate Detection

The study of preuroporphyrinogen and its metabolizing enzymes relies on robust biochemical assays to measure enzyme activity and detect reaction intermediates. Uroporphyrinogen III synthase (UroS) activity is typically determined by measuring the formation of uroporphyrinogen III from its substrate, hydroxymethylbilane (HMB).

A common method is a coupled enzyme assay where HMB is generated in situ from porphobilinogen (PBG) by porphobilinogen deaminase. d-nb.info The UroS activity is then assessed by quantifying the isomers of uroporphyrinogen formed.

Assay Procedure:

Erythrocyte lysates or purified enzyme are incubated with a substrate, such as aminolevulinic acid or porphobilinogen. d-nb.infomayocliniclabs.com

In coupled assays, porphobilinogen deaminase converts PBG to HMB.

UroS then converts HMB to uroporphyrinogen III. In the absence of UroS activity, HMB spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer. nih.gov

The reaction is stopped, and the porphyrinogen (B1241876) products are oxidized to their corresponding stable, colored, and fluorescent porphyrins (uroporphyrin I and uroporphyrin III). d-nb.info

The isomers are separated and quantified, most commonly using high-performance liquid chromatography (HPLC). mdpi.comscispace.com

The activity of UroS is then calculated based on the amount of uroporphyrin III produced relative to the total amount of uroporphyrin (I + III) formed. mayocliniclabs.comscispace.com These assays are crucial for diagnosing congenital erythropoietic porphyria, a disease caused by deficient UroS activity. d-nb.infoorpha.net The detection of intermediates like HMB (preuroporphyrinogen) is challenging due to its instability, but its presence was confirmed through chemical synthesis, which showed it to be the preferred substrate for UroS. asm.org

Genetic Engineering and Mutagenesis for Mechanistic Probes

Genetic engineering and site-directed mutagenesis are powerful techniques used to probe the mechanism of UroS and understand the roles of specific amino acid residues in substrate binding and catalysis. nih.gov By altering the amino acid sequence of the enzyme, researchers can investigate the functional consequences of these changes on enzyme activity and stability.

Studies have targeted highly conserved residues within the active site cleft. embopress.orgnih.gov For example, mutagenesis of invariant residues with titratable side chains in human UroS, such as histidines and arginines, revealed that none were individually essential for catalysis, suggesting a mechanism that does not involve acid-base catalysis. embopress.org In rat UroS, while several conserved residues were found to be non-essential, Tyr168 was identified as an important residue for the enzymatic reaction. nih.gov

Mutagenesis has also been critical in understanding the molecular basis of congenital erythropoietic porphyria (CEP). Many studies have focused on the C73R mutation, a hotspot mutation found in many CEP patients that severely reduces enzyme activity and stability. oup.comoup.com

| UroS Variant | Relative Activity (%) | Key Findings | Reference |

| Wild-Type (Human) | 100 | High catalytic efficiency, prevents formation of uroporphyrin I. | oup.com |

| C73R | <1 | Drastically reduced activity and stability; associated with CEP. | oup.comoup.com |

| A69E/C73R | ~40 | Partially restored catalytic activity by altering the conformation of R73. | oup.com |

| Tyr168 (Rat) Mutant | Reduced | Identified as an important residue for enzymatic reaction. | nih.gov |

These genetic manipulation studies, combined with biochemical assays and computational modeling, provide a comprehensive approach to dissecting the complex mechanism of UroS and its interaction with preuroporphyrinogen. embopress.orgoup.comoup.com Engineering the enzyme by introducing specific mutations has also been shown to rescue the function of disease-causing variants, paving the way for potential therapeutic strategies. oup.com

Regulatory Aspects of Preuroporphyrinogen 8 Metabolism

Transcriptional Regulation of Genes Encoding Biosynthetic Enzymes

The expression of genes encoding the enzymes responsible for the synthesis and conversion of preuroporphyrinogen is meticulously controlled to coordinate the tetrapyrrole biosynthetic pathway with cellular needs. In bacteria like Salmonella typhimurium and E. coli, the genes for the heme biosynthetic pathway, including hemC (porphobilinogen deaminase) and hemD (uroporphyrinogen III synthase), have been identified and sequenced. asm.org In some bacteria, these genes are organized into operons, allowing for coordinated regulation. asm.org

Environmental signals, particularly oxygen availability, play a significant role in regulating the transcription of these genes. For instance, in Bradyrhizobium japonicum, the synthesis of δ-aminolevulinate dehydratase (hemB) is regulated at the transcriptional level by oxygen. nih.gov While direct transcriptional regulation of preuroporphyrinogen-related enzymes by oxygen is a key area of research, it is part of a broader regulatory network. In the cyanobacterium Synechocystis sp. PCC 6803, the gene for porphobilinogen (B132115) deaminase (hemC) was found to be downregulated under low CO2 conditions, indicating an integration of tetrapyrrole biosynthesis with the organism's carbon-concentrating mechanism. oup.com In some photosynthetic bacteria, a regulatory factor encoded by the pufQ gene has been found to influence the synthesis of bacteriochlorophyll, highlighting the complex transcriptional oversight of the entire pathway originating from preuroporphyrinogen's derivatives. scispace.com

Research on yeast, such as Saccharomyces cerevisiae, has also shed light on the structure and regulation of the HEM3 gene, which encodes porphobilinogen deaminase, providing insights into the eukaryotic control of this metabolic step. ucl.ac.uk

Post-Translational Control Mechanisms Affecting Enzyme Activity and Stability

Beyond transcriptional control, the enzymes involved in preuroporphyrinogen metabolism are subject to sophisticated post-translational regulation. This level of control allows for rapid adjustments in pathway flux in response to fluctuating metabolic conditions. Key mechanisms include allosteric feedback inhibition and modifications that affect enzyme stability and catalytic efficiency.

The stability of the enzymes themselves is also a critical control point. In plants, the stability of key tetrapyrrole biosynthesis enzymes is tightly controlled to ensure appropriate metabolite flow. oup.com The enzyme porphobilinogen deaminase possesses high thermal stability, which is a crucial intrinsic property for its function. uniprot.org The assembly of its unique dipyrromethane cofactor is a critical step for its activity; the apoenzyme (lacking the cofactor) can be reconstituted by binding preuroporphyrinogen, highlighting a unique aspect of its post-translational maturation. ucl.ac.uk This intricate network of post-translational controls ensures that the synthesis of tetrapyrroles is finely tuned to the cell's physiological state. researchgate.net

Interplay with Other Metabolic Pathways

The metabolic pathway involving preuroporphyrinogen is not isolated but is deeply interconnected with other central metabolic routes. The product of its cyclization, uroporphyrinogen III, stands at a critical crossroads, directing the flow of tetrapyrrole synthesis towards various essential end products. portlandpress.comasm.org

Uroporphyrinogen III is the last common intermediate for all naturally occurring tetrapyrroles. portlandpress.comfrontiersin.org From this point, the pathway branches to produce either protoporphyrin IX (the precursor to hemes and chlorophylls) or siroheme (B1205354) and cobalamin (vitamin B12). portlandpress.comasm.org

The commitment to the siroheme and cobalamin pathway begins with the methylation of uroporphyrinogen III at positions C2 and C7 by a SAM-dependent uroporphyrinogen III methyltransferase to produce precorrin-2. nih.govmdpi.com This enzyme effectively channels uroporphyrinogen III away from the heme pathway. Precorrin-2 is a key intermediate that lies at the branch point for the synthesis of both siroheme and cobalamin. portlandpress.comnih.gov Further enzymatic steps, including dehydrogenation, lead to the formation of sirohydrochlorin (B1196429). portlandpress.com The insertion of either iron (by a ferrochelatase) or cobalt (by a cobaltochelatase) into sirohydrochlorin directs the intermediate to become siroheme or to continue along the cobalamin biosynthesis pathway, respectively. portlandpress.comnih.gov In some bacteria, a single multifunctional enzyme, siroheme synthase (CysG), carries out the methylation, dehydrogenation, and ferrochelation steps. portlandpress.com

The tetrapyrrole biosynthetic pathway is sensitive to the cellular redox state, and oxidative stress can significantly impact its flux. nih.gov Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), can arise from various conditions, including imbalances in photosynthesis or iron deficiency. nih.govmdpi.com

ROS can cause cellular damage, and tetrapyrrole intermediates themselves can be phototoxic, exacerbating oxidative stress if they accumulate. frontiersin.org For example, the accumulation of protoporphyrin IX in the presence of light and oxygen can lead to the production of singlet oxygen, a highly reactive ROS. frontiersin.org To counteract this, cells have evolved mechanisms to protect the pathway. Overexpression of ROS-scavenging enzymes, such as superoxide (B77818) dismutase (SodA), has been shown to protect key biosynthetic enzymes from oxidative damage, thereby enhancing the production of uroporphyrinogen III in engineered E. coli. mdpi.com Similarly, the addition of antioxidants like ascorbic acid can scavenge ROS directly, reducing the non-enzymatic oxidation of pathway intermediates and redirecting metabolic flux towards the desired enzymatic products. mdpi.com

Conversely, tetrapyrroles and the pathway enzymes are also integral to the oxidative stress response. nih.govresearchgate.net Heme, a final product of one branch, is an essential cofactor for many antioxidant enzymes like catalases. researchgate.net Therefore, maintaining the flux through preuroporphyrinogen is critical not only for producing essential cofactors but also for sustaining the cell's ability to combat oxidative stress. mdpi.com

Tables

Table 1: Key Enzymes and Genes in Preuroporphyrinogen Metabolism

| Enzyme Name | Alternative Name(s) | Gene (Bacteria) | Function |

| Porphobilinogen Deaminase | Hydroxymethylbilane (B3061235) Synthase, Preuroporphyrinogen Synthase | hemC | Catalyzes the polymerization of four porphobilinogen molecules to form the linear tetrapyrrole preuroporphyrinogen (hydroxymethylbilane). researchgate.netoup.com |

| Uroporphyrinogen III Synthase | Uro'gen III Cosynthetase | hemD | Catalyzes the cyclization of preuroporphyrinogen, inverting the D-ring to form the asymmetric uroporphyrinogen III isomer. portlandpress.comuga.edu |

| Uroporphyrinogen III Methyltransferase | SAM-dependent uroporphyrinogen III methyltransferase | cobA, cysG | Methylates uroporphyrinogen III to form precorrin-2, committing it to the siroheme and cobalamin pathways. portlandpress.commdpi.com |

| Siroheme Synthase | - | cysG | A multifunctional enzyme in some bacteria that converts uroporphyrinogen III into siroheme. portlandpress.com |

Biotechnological and Synthetic Research Applications

Metabolic Engineering for Enhanced Porphyrin Production

Metabolic engineering strategies have been successfully employed to enhance the production of various porphyrins in microbial hosts like Escherichia coli. oup.comoup.com These strategies often involve the genetic modification of the heme biosynthetic pathway, where preuroporphyrinogen is a key linear tetrapyrrole intermediate. uniprot.orgnih.gov The core principle is to channel metabolic flux towards a desired porphyrin product by overexpressing key enzymes or downregulating competing pathways.

Research has shown that the combinatorial expression of foreign genes in E. coli can lead to the accumulation of specific porphyrin intermediates. oup.comoup.com For instance, introducing genes from the metagenome, such as gtrA (encoding glutamyl-tRNA reductase) and hemC (encoding porphobilinogen (B132115) deaminase), into E. coli can create a hybrid biosynthetic pathway. oup.com The hemC gene product, porphobilinogen deaminase (PBGD), is directly responsible for polymerizing four molecules of porphobilinogen (PBG) to form preuroporphyrinogen. oup.comebi.ac.uk As preuroporphyrinogen is unstable, it is subsequently converted to uroporphyrinogen III by the enzyme uroporphyrinogen III synthase (UROS), encoded by the hemD gene. oup.comoup.com By manipulating the expression levels of these enzymes, the production of downstream compounds like coproporphyrinogen III can be significantly increased. oup.com

In the context of producing complex molecules like vitamin B12, optimizing the supply of the precursor uroporphyrinogen III is essential. nih.gov This is achieved by engineering the expression of the entire upstream pathway, including the enzymes responsible for preuroporphyrinogen synthesis (PBGD) and its cyclization (UROS). nih.gov Multi-level metabolic engineering strategies, which involve fine-tuning the expression of genes like hemC and hemD, are crucial for balancing the metabolic flux and preventing the accumulation of toxic intermediates, such as uroporphyrinogen I, which forms from the spontaneous, non-enzymatic cyclization of preuroporphyrinogen. oup.comnih.gov

Table 1: Key Enzymes in Preuroporphyrinogen-Related Metabolic Engineering

| Enzyme Name | Gene (E. coli) | Function | Role in Metabolic Engineering |

| Porphobilinogen Deaminase (PBGD) | hemC | Catalyzes the polymerization of four porphobilinogen molecules to form the linear tetrapyrrole, preuroporphyrinogen. oup.com | Overexpression is a common strategy to increase the flux towards tetrapyrrole synthesis. oup.com |

| Uroporphyrinogen III Synthase (UROS) | hemD | Catalyzes the cyclization of preuroporphyrinogen into uroporphyrinogen III, involving the inversion of the D-ring. wikipedia.org | Co-expression with hemC is critical to ensure the correct isomer (type III) is formed and to prevent the accumulation of toxic uroporphyrinogen I. oup.comoup.com |

| Glutamyl-tRNA Reductase | gtrA | First enzyme in the C5 pathway for 5-aminolevulinic acid (ALA) synthesis, the initial precursor for porphyrins. oup.com | Overexpression of foreign gtrA genes can boost the overall output of the porphyrin pathway by increasing the supply of ALA. oup.com |

| Uroporphyrinogen III Decarboxylase | hemE | Catalyzes the decarboxylation of uroporphyrinogen III to coproporphyrinogen III, a key branch point. nih.govmdpi.com | Its activity can be modulated to direct flux towards specific downstream products like heme or siroheme (B1205354). nih.gov |

Development of Enzyme Inhibitors and Analogs for Mechanistic Studies

The enzymes that synthesize and utilize preuroporphyrinogen—porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS)—have been the focus of extensive mechanistic studies. soton.ac.uknih.gov The development and use of substrate analogs and inhibitors have been instrumental in probing their complex reaction mechanisms. nih.govsoton.ac.uk

For porphobilinogen deaminase, which builds the preuroporphyrinogen chain, several pyrrolic analogs of its substrate, porphobilinogen, have been synthesized and tested. soton.ac.uk While many act as competitive inhibitors, certain analogs, such as α-bromoporphobilinogen and 6-methyl-PBG, have been shown to interact covalently with the enzyme's dipyrromethane cofactor. soton.ac.ukresearchgate.net These covalent enzyme-inhibitor complexes effectively block the polymerization reaction, providing strong evidence for the role of the cofactor in catalysis and the step-by-step assembly of the tetrapyrrole chain. soton.ac.ukresearchgate.net

The mechanism of uroporphyrinogen III synthase, which catalyzes the intricate cyclization and rearrangement of preuroporphyrinogen to uroporphyrinogen III, has also been investigated using inhibitors. soton.ac.ukresearchgate.net The inherent instability of both the enzyme and its substrate, preuroporphyrinogen, makes these studies challenging. soton.ac.uk A key breakthrough came from the use of a spirolactam analog, which acts as a potent inhibitor of the enzyme. researchgate.netebi.ac.uk This finding provided strong support for the proposed "spiro-mechanism," where a spiro-pyrrolenine intermediate is formed during the rearrangement and cyclization process. researchgate.netebi.ac.uk Molecular modeling based on these inhibitor studies has further refined the understanding of this complex intramolecular rearrangement. nih.gov

Table 2: Examples of Inhibitors and Analogs Used in Mechanistic Studies

| Enzyme Target | Inhibitor/Analog | Type of Interaction | Mechanistic Insight Gained |

| Porphobilinogen Deaminase (PBGD) | α,α'-diaminomethyl, α,α'-dihydroxymethyl, and α-hydroxymethyl-α'-methyl porphobilinogen analogs | Covalent | Formed stable, reversible enzyme-intermediate complexes, blocking the polymerization reaction and highlighting the importance of substrate substituents for recognition. soton.ac.uk |

| Porphobilinogen Deaminase (PBGD) | 2-Bromoporphobilinogen (α-bromoporphobilinogen) | Covalent | Binds covalently to the dipyrromethane cofactor in the active site, confirming the cofactor's direct role in substrate binding and catalysis. soton.ac.ukresearchgate.net |

| Uroporphyrinogen III Synthase (UROS) | Spirolactam intermediate homologue | Competitive Inhibition | Acts as a strong inhibitor, supporting the proposed spiro-mechanism for the cyclization and rearrangement of preuroporphyrinogen. researchgate.netebi.ac.uk |

Preuroporphyrinogen(8-) as a Model Compound for Biosynthesis Pathway Studies

Preuroporphyrinogen itself is a crucial model compound for studying the biosynthesis of porphyrins. researchgate.netnih.gov Its discovery and characterization were pivotal in demonstrating that the assembly of uroporphyrinogen III is a two-step process involving two independent enzymes, PBGD and UROS. researchgate.netresearchgate.net

Before the isolation of preuroporphyrinogen, it was unclear how the asymmetric uroporphyrinogen III isomer was formed. Research demonstrated that in the presence of PBGD alone, four molecules of porphobilinogen are converted into a linear tetrapyrrole, which was identified as preuroporphyrinogen (hydroxymethylbilane). researchgate.netnih.gov This intermediate is highly unstable and, in the absence of the second enzyme (UROS), rapidly and spontaneously cyclizes to form the symmetric, non-physiological uroporphyrinogen I isomer. researchgate.netwikipedia.org

However, when UROS is present, it captures the preuroporphyrinogen intermediate and converts it with high efficiency into the physiologically essential uroporphyrinogen III isomer. researchgate.netresearchgate.net This demonstrated that preuroporphyrinogen is the true substrate for UROS and that the two enzymes function sequentially. researchgate.net Further studies using chemically synthesized preuroporphyrinogen and its isomers confirmed that it is the preferred substrate for UROS, solidifying its role as the key intermediate at this branch point of tetrapyrrole biosynthesis. nih.gov The ability to generate preuroporphyrinogen enzymatically has allowed detailed kinetic and structural studies of UROS, providing insights into congenital erythropoietic porphyria, a disease caused by deficient UROS activity. soton.ac.ukresearchgate.net

Future Research Directions in Preuroporphyrinogen 8 Studies

Unraveling Remaining Mechanistic Ambiguities in Enzyme Action

The conversion of four porphobilinogen (B132115) (PBG) molecules into uroporphyrinogen III is a two-enzyme process catalyzed by porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, and uroporphyrinogen III synthase (U3S). nih.govutah.edu PBGD polymerizes four PBG units to form the linear tetrapyrrole, preuroporphyrinogen. researchgate.net Subsequently, U3S catalyzes the remarkable cyclization and inversion of the final (D) pyrrole (B145914) ring to form uroporphyrinogen III. nih.govebi.ac.uk

Despite well-established general mechanisms, key ambiguities persist. For PBGD, the precise dynamics of how the enzyme accommodates the growing polypyrrole chain within a single active site remain to be fully elucidated. nih.gov The enzyme utilizes a unique dipyrromethane cofactor, and the detailed structural rearrangements that allow the sequential addition of four substrate molecules are a subject of ongoing study. nih.govnih.govasm.org

For U3S, the "spiro-mechanism," involving a spiropyrrolenine intermediate, is strongly supported by inhibition studies. ebi.ac.uk However, the exact roles of conserved active site residues in stabilizing the transition state and guiding the intricate bond cleavage and formation are not fully understood. nih.govembopress.org Future research employing site-directed mutagenesis, detailed kinetic analyses, and computational modeling will be crucial to dissect the contribution of individual amino acids and resolve these mechanistic subtleties. nih.gov

| Enzyme | Catalytic Function | Key Mechanistic Question |

| Porphobilinogen Deaminase (PBGD) | Polymerizes four porphobilinogen molecules into linear preuroporphyrinogen. researchgate.net | How does the enzyme's active site structurally accommodate the elongating tetrapyrrole chain? nih.gov |

| Uroporphyrinogen III Synthase (U3S) | Cyclizes preuroporphyrinogen and inverts the D-ring to form uroporphyrinogen III. nih.gov | What are the precise roles of conserved residues in stabilizing the proposed spiro-intermediate? ebi.ac.uknih.gov |

Advanced Structural Elucidation of Transient Intermediates

A primary challenge in studying the enzymatic synthesis of uroporphyrinogen III is the transient nature of the reaction intermediates. The enzyme-substrate complexes (ES, ES2, ES3, ES4) of PBGD and the proposed spiro-intermediate of U3S are fleeting and difficult to capture. ebi.ac.ukresearchgate.net While X-ray crystallography has provided invaluable static snapshots of the apoenzyme, holoenzyme, and product-bound states, these methods are often limited by the dynamic nature of the catalytic process. nih.govnih.govspmi.pt

Future progress will heavily rely on the application of advanced biophysical techniques. Cryo-electron microscopy (cryo-EM) and time-resolved crystallography offer the potential to visualize the enzymes in various conformational states during catalysis. spmi.pt Nuclear magnetic resonance (NMR) spectroscopy has already shown promise in detecting local structural changes between different reaction intermediates of PBGD. spmi.pt Furthermore, techniques like Nuclear Resonance Vibrational Spectroscopy (NRVS), which can probe the structure of key intermediates in other complex enzyme systems, could be adapted to study the tetrapyrrole pathway. spring8.or.jp Capturing the structures of these transient species is essential for a complete understanding of the catalytic cycle. nih.govspring8.or.jp

Integrated Omics Approaches to Pathway Regulation

The synthesis and consumption of preuroporphyrinogen are tightly regulated to meet the cell's metabolic demands for various tetrapyrroles. Understanding this regulation requires a systems-level perspective. Integrated multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, provide a powerful framework for uncovering the complex regulatory networks governing the heme biosynthesis pathway. frontiersin.orgmdpi.com

Studies in various organisms have shown that the expression of pathway genes and the abundance of enzymes and metabolites, including those in the porphyrin pathway, are significantly altered in response to environmental and developmental cues. frontiersin.orgfrontiersin.orgsemanticscholar.org For instance, integrated analyses in plants have revealed that pathways involving porphyrin metabolism are regulated in response to stresses like drought and UV radiation. frontiersin.orgresearchgate.net

Future research should focus on applying these integrated omics strategies specifically to map the regulatory landscape around preuroporphyrinogen. By correlating changes in gene expression (e.g., hemC and hemD, the bacterial genes for PBGD and U3S) with protein levels and metabolite fluxes under different conditions, researchers can build comprehensive models of pathway regulation. asm.orgmdpi.com This approach will help identify novel regulatory factors, signaling cascades, and metabolic feedback loops that control the flow of intermediates through this central pathway. mdpi.com

| Omics Level | Focus of Analysis | Potential Insight |

| Transcriptomics | Quantification of mRNA levels of pathway-related genes. | Identification of transcriptional control mechanisms under various conditions. frontiersin.org |

| Proteomics | Quantification of enzyme abundance and post-translational modifications. | Understanding of enzyme-level regulation and protein-protein interactions. frontiersin.org |

| Metabolomics | Quantification of pathway intermediates like preuroporphyrinogen and downstream products. | Mapping of metabolic fluxes and identification of feedback inhibition loops. mdpi.com |

Development of Novel Research Tools and Synthetic Probes

Advancing our understanding of preuroporphyrinogen biochemistry is contingent upon the development of more sophisticated research tools. While assays have been developed, there is a need for more sensitive and specific probes to monitor enzyme activity and intermediate trafficking in real time and within cellular environments. soton.ac.uk

Key areas for development include:

Synthetic Substrate Analogs and Inhibitors: The creation of novel substrate analogs can help probe the specificity of the active site. Mechanism-based inhibitors, similar to the spiro-lactam homologue that provided evidence for the U3S mechanism, are invaluable for trapping enzymes in specific conformations and identifying catalytic residues. ebi.ac.uk

High-Throughput Screening Assays: The development of robust, high-throughput assays is essential for screening compound libraries to identify novel inhibitors or activators of PBGD and U3S, which could have therapeutic applications.

Genetically Encoded Biosensors: Designing fluorescent or luminescent biosensors for preuroporphyrinogen or other pathway intermediates would allow for the visualization of their production and localization within living cells, providing unprecedented spatiotemporal information.

Engineered Enzyme Systems: The use of thermostable enzyme orthologs, such as U3S from Thermus thermophilus, and the co-expression of multiple pathway enzymes in recombinant hosts like E. coli, facilitate the large-scale production of intermediates for structural and functional studies. Further enzyme engineering and mutagenesis can enhance stability and create variants to test specific mechanistic hypotheses.

Evolutionary and Comparative Studies of Enzyme Orthologs

The core pathway leading to uroporphyrinogen III is ancient and highly conserved from bacteria to humans. asm.orgnih.gov However, significant variations exist, particularly in prokaryotes, which utilize different downstream branches to produce siroheme (B1205354), heme, and other vital cofactors. asm.org Comparative genomics and phylogenetic analysis of enzyme orthologs—genes in different species that evolved from a common ancestral gene—are powerful tools for understanding the evolution of this pathway. researchgate.net

Phylogenetic studies of U3S have confirmed that the protein sequences are highly conserved, particularly at key domains, underscoring their essential evolutionary role. nih.govbioinformation.net By comparing the sequences, structures, and kinetic properties of PBGD and U3S orthologs from diverse organisms (e.g., archaea, gram-positive bacteria, gram-negative bacteria, eukaryotes), researchers can:

Identify universally conserved residues that define the core catalytic mechanism. embopress.org

Uncover unique adaptations and variations that tailor the pathway to the specific metabolic needs of an organism. asm.org

Gain insight into the evolutionary origins of the different branches of tetrapyrrole biosynthesis.

These comparative studies provide a broader context for the mechanistic and structural work, revealing the fundamental principles and the evolutionary pressures that have shaped the synthesis of preuroporphyrinogen and its derivatives.

Q & A

Q. What is the biochemical role of Preuroporphyrinogen(8-) in porphyrin biosynthesis?

Preuroporphyrinogen(8-) is an intermediate in the heme/chlorophyll biosynthesis pathway. It is synthesized via the enzymatic action of porphobilinogen deaminase (PBGD), which catalyzes the condensation of four porphobilinogen molecules into a linear hydroxymethylbilane (HMB) intermediate. This intermediate is subsequently cyclized by uroporphyrinogen III synthase to form uroporphyrinogen III, a precursor for heme and chlorophyll . Methodologically, researchers should use enzyme activity assays (e.g., spectrophotometric monitoring of PBGD activity) and isotopic labeling to track intermediate formation.

Q. How is Preuroporphyrinogen(8-) synthesized and stabilized in experimental settings?

Synthesis involves isolating PBGD from bacterial or eukaryotic sources (e.g., Bacillus megaterium or Chlorella regularis) and incubating it with porphobilinogen under anaerobic conditions to prevent oxidation. Stabilization requires buffered solutions (pH 7–8) with reducing agents like dithiothreitol (DTT) and inert gas purging to maintain the compound’s reduced state . Structural validation can be achieved via X-ray crystallography (as in ) or nuclear magnetic resonance (NMR) spectroscopy.

Q. What analytical techniques are used to characterize Preuroporphyrinogen(8-)?

Key techniques include:

- High-performance liquid chromatography (HPLC) with fluorescence detection for separation and quantification.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- 13C/H NMR spectroscopy to resolve structural features, such as substituent positions on the pyrrole rings .

- X-ray crystallography for atomic-resolution structural data, as demonstrated in for related naphthoquinones.

Advanced Research Questions

Q. How do researchers address contradictions in kinetic data for PBGD across different organisms?

Discrepancies in enzyme kinetics (e.g., Km values for porphobilinogen) may arise from species-specific PBGD isoforms or assay conditions. To resolve this:

- Compare purified enzymes from diverse sources (e.g., Arabidopsis vs. Chlamydomonas) under standardized buffer and temperature conditions.

- Use site-directed mutagenesis to identify catalytic residues influencing substrate binding .

- Apply stopped-flow spectroscopy to capture transient intermediates during catalysis.

Q. What experimental challenges arise in isolating Preuroporphyrinogen(8-), and how are they mitigated?

Challenges include:

- Instability : The compound rapidly oxidizes in aerobic conditions. Solutions include anaerobic workstations and rapid freezing in liquid nitrogen.

- Enzyme contamination : Affinity chromatography (e.g., His-tagged PBGD purification) ensures enzyme purity .

- Low yields : Optimize reaction stoichiometry (e.g., molar ratios of PBGD to porphobilinogen) and use high-cell-density bacterial cultures for enzyme production.

Q. How can researchers distinguish Preuroporphyrinogen(8-) from its isomerized or oxidized derivatives?

Advanced strategies include:

- Tandem MS/MS : Compare fragmentation patterns with synthetic standards.

- Circular dichroism (CD) spectroscopy : Detect chirality changes caused by isomerization.

- Redox titration : Monitor shifts in absorption spectra under controlled redox potentials .

Q. What methodologies ensure reproducibility in studies of Preuroporphyrinogen(8-) biosynthesis?

Q. How are conflicting reports about Preuroporphyrinogen(8-) substrate specificity reconciled?

Some studies suggest PBGD exhibits broad substrate tolerance, while others report strict specificity. To address this:

Q. What evidence supports the role of Preuroporphyrinogen(8-) as the direct precursor to uroporphyrinogen III?

Key evidence includes:

- Isotopic tracing : Incubating PBGD with 14C-labeled porphobilinogen yields radiolabeled Preuroporphyrinogen(8-), which is enzymatically converted to uroporphyrinogen III .

- Structural studies : X-ray data of PBGD-cofactor complexes confirm the enzyme’s ability to stabilize the linear tetrapyrrole intermediate .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing Preuroporphyrinogen(8-)-related data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.